2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide

Description

Systematic IUPAC Nomenclature and Structural Formula

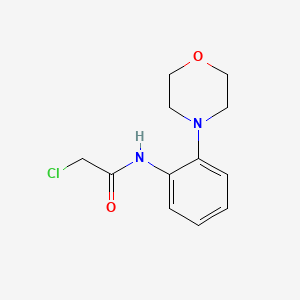

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-chloro-N-[2-(4-morpholinyl)phenyl]acetamide. This nomenclature precisely describes the molecular architecture, indicating the presence of a chloro substituent at the second carbon of the acetamide chain and the morpholine ring attached to the second position of the phenyl ring through its nitrogen atom. The structural formula reveals an acetamide backbone with a chlorine atom substituted on the methyl carbon adjacent to the carbonyl group, while the nitrogen of the amide is bonded to a phenyl ring that carries a morpholine substituent at the ortho position.

The complete structural representation shows the morpholine ring adopting its characteristic chair conformation, with the nitrogen atom serving as the connection point to the aromatic system. The molecular structure can be represented by the SMILES notation O=C(NC1=CC=CC=C1N2CCOCC2)CCl, which provides a linear description of the atomic connectivity and bonding patterns. This notation clearly indicates the sequential arrangement of atoms and the presence of the morpholine heterocycle fused to the aromatic system through a nitrogen-carbon bond.

Alternative systematic names found in chemical databases include Acetamide, 2-chloro-N-[2-(4-morpholinyl)phenyl]- and 2-CHLORO-N-(2-MORPHOLINOPHENYL)ACETAMIDE. These variations in nomenclature reflect different approaches to describing the same molecular structure while maintaining consistency with established chemical naming conventions.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 303151-23-7. This unique identifier serves as the definitive reference for this specific chemical entity across scientific literature and chemical databases worldwide. The CAS number ensures unambiguous identification of the compound regardless of variations in nomenclature or structural representation methods used by different researchers or institutions.

The compound is catalogued under the MDL number MFCD00173046, which provides an additional standardized identifier within the Molecular Design Limited database system. This secondary identifier facilitates cross-referencing across multiple chemical information platforms and ensures consistency in chemical inventory management systems used by research institutions and commercial suppliers.

| Identifier Type | Value | Database System |

|---|---|---|

| CAS Registry Number | 303151-23-7 | Chemical Abstracts Service |

| MDL Number | MFCD00173046 | Molecular Design Limited |

| CBNumber | CB7243136 | Chemical Book Database |

Additional synonymous designations include this compound and various abbreviated forms that maintain the essential structural descriptors. These alternative names serve to accommodate different formatting preferences in scientific publications while preserving the critical information about the compound's molecular composition and substitution pattern.

Molecular Formula and Weight Calculations

The molecular formula for this compound is C₁₂H₁₅ClN₂O₂. This formula indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms within the molecular structure. The systematic analysis of this formula reveals the compound's composition and provides the foundation for calculating various molecular properties and stoichiometric relationships.

The molecular weight calculations yield a precise value of 254.71 grams per mole, with some sources reporting 254.72 grams per mole due to variations in atomic weight precision. This molecular weight reflects the sum of all atomic masses within the molecule, calculated using standard atomic weights established by the International Union of Pure and Applied Chemistry. The relatively modest molecular weight places this compound within the range typical for small-molecule pharmaceutical intermediates and research compounds.

| Atomic Component | Count | Atomic Weight (amu) | Total Mass Contribution (amu) |

|---|---|---|---|

| Carbon (C) | 12 | 12.011 | 144.132 |

| Hydrogen (H) | 15 | 1.008 | 15.120 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total Molecular Weight | 254.717 |

The elemental analysis based on the molecular formula shows that carbon represents approximately 56.6% of the molecular mass, while hydrogen contributes about 5.9%, chlorine accounts for 13.9%, nitrogen provides 11.0%, and oxygen comprises 12.6% of the total molecular weight. These proportions are consistent with the compound's classification as an organic halogenated acetamide derivative with heterocyclic substitution.

Stereochemical Considerations and Isomeric Forms

The structural analysis of this compound reveals the absence of chiral centers within the molecular framework, indicating that the compound does not exhibit optical isomerism. The morpholine ring adopts a chair conformation that is achiral due to the symmetrical arrangement of the oxygen and nitrogen heteroatoms within the six-membered ring system. The acetamide portion of the molecule likewise lacks asymmetric carbon centers, as the chloro-substituted methyl group maintains tetrahedral geometry without creating stereochemical complexity.

Constitutional isomerism considerations reveal that alternative regioisomers exist through variation in the morpholine attachment position on the phenyl ring. The ortho-substituted pattern in this compound distinguishes it from meta and para isomers, which would exhibit different physical and chemical properties despite sharing the same molecular formula. These positional isomers demonstrate how subtle structural changes can significantly impact molecular behavior and biological activity profiles.

Conformational analysis of the molecule indicates that rotation around the amide bond connecting the acetamide group to the morpholine-substituted phenyl ring can generate different spatial arrangements. The amide bond exhibits partial double-bond character due to resonance effects, resulting in restricted rotation and preferred planar conformations. The morpholine ring's chair conformation remains relatively fixed, with the nitrogen lone pair oriented to maximize orbital overlap with the aromatic system when geometrically favorable.

Properties

IUPAC Name |

2-chloro-N-(2-morpholin-4-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c13-9-12(16)14-10-3-1-2-4-11(10)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNSJNSHLAAUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357129 | |

| Record name | 2-Chloro-N-[2-(morpholin-4-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303151-23-7 | |

| Record name | 2-Chloro-N-[2-(morpholin-4-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a chloro group, a morpholine ring, and an acetamide functional group, which contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting potential as a therapeutic agent in oncology. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory activities. It was found to reduce pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens. In particular, it has shown effectiveness against both bacterial and fungal strains, making it a candidate for further exploration in infectious disease treatment .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Receptor Binding : The morpholine moiety enhances binding affinity to various receptors, including sigma receptors, which are implicated in pain modulation and neuroprotection .

- Enzyme Inhibition : The chloroacetamide group may inhibit enzymes involved in inflammatory responses and cancer progression, although specific targets remain to be fully elucidated.

- Lipophilicity : The presence of the chloro and morpholine groups increases the lipophilicity of the compound, facilitating cellular uptake and enhancing bioavailability.

Study 1: Anticancer Activity

In a study assessing the anticancer effects of this compound on breast cancer cells, researchers reported a significant reduction in cell viability at concentrations as low as 10 µM. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induces programmed cell death through mitochondrial pathways.

Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Treatment with 50 mg/kg significantly decreased joint swelling and pain scores compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals .

Comparative Analysis with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

- Morpholine Substituent: The morpholine ring introduces a polar, non-aromatic heterocycle, contrasting with compounds like 2-chloro-N-(4-fluorophenyl)acetamide (), which lacks such substituents. This moiety increases solubility and may stabilize the molecule via intramolecular hydrogen bonding .

- Planarity and Packing : Crystal structures of related compounds (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide in ) show dihedral angles between aromatic rings (~60°), while the morpholine group in the target compound likely reduces planarity, affecting crystal packing and intermolecular interactions .

Physicochemical Properties

Substituent Effects on Reactivity

- Electron-Withdrawing Groups: Nitro or sulfamoyl substituents (e.g., 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide in ) increase electrophilicity, facilitating deprotonation and nucleophilic attack. The morpholine group, being electron-donating, may reduce reactivity at the acetamide carbonyl .

- Solubility : Morpholine enhances aqueous solubility compared to lipophilic groups like ethylcyclohexyl () or trifluoromethyl () .

Q & A

Basic: What are the standard synthetic routes for 2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide?

Methodological Answer:

The synthesis typically involves a multi-step process starting with the condensation of 2-morpholin-4-yl-aniline with chloroacetyl chloride. Key steps include:

- Nucleophilic substitution : Reacting 2-morpholin-4-yl-aniline with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert conditions at 0–5°C to form the acetamide backbone .

- Purification : Use of column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the product. Crystallization from ethyl acetate or ethanol yields high-purity crystals .

- Critical Parameters : Strict temperature control during acylation minimizes side reactions (e.g., over-chlorination). Excess triethylamine is often added to neutralize HCl byproducts .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : and NMR identify proton environments (e.g., morpholine ring protons at δ 2.8–3.5 ppm, acetamide carbonyl at ~168–170 ppm) .

- Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., [M+H] peaks at m/z 283–347 depending on substituents) .

- X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds stabilizing the planar acetamide core) .

Basic: What experimental conditions ensure stability during storage?

Methodological Answer:

- Storage : Under inert atmosphere (argon) at –20°C in amber glass vials to prevent photodegradation.

- Stability Studies : Accelerated stability testing (40°C/75% RH for 6 months) reveals decomposition via hydrolysis of the chloroacetamide group. Stabilizers like desiccants (silica gel) or antioxidants (BHT) are recommended for long-term storage .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., conflicting NMR shifts)?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level) to identify anomalies .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can detect conformational changes (e.g., rotameric equilibria in the morpholine ring) that cause peak splitting .

- Database Alignment : Cross-reference with crystallographic data (e.g., Cambridge Structural Database) to validate bond lengths/angles .

Advanced: What computational strategies predict the compound’s biological activity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). The morpholine ring’s oxygen often participates in hydrogen bonding with active-site residues .

- QSAR Modeling : Correlate substituent effects (e.g., Cl position) with activity using descriptors like logP and topological polar surface area (TPSA) .

- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to evaluate interactions with biological membranes .

Advanced: How does intramolecular hydrogen bonding influence reactivity?

Methodological Answer:

- Crystal Packing : Intramolecular C–H···O bonds (2.4–2.6 Å) create rigid conformations, reducing entropy and stabilizing intermediates during nucleophilic substitution .

- Reactivity Modulation : Hydrogen bonding lowers the activation energy for hydrolysis at the chloroacetamide group, necessitating anhydrous reaction conditions .

Advanced: How to optimize reaction yields in derivatives with conflicting steric and electronic effects?

Methodological Answer:

- DOE Approach : Use a Design of Experiments (DOE) matrix to balance substituent bulk (e.g., morpholine vs. piperazine) and electron-withdrawing effects (Cl vs. F).

- Microwave Synthesis : Shortens reaction times (e.g., 30 min at 120°C) for sterically hindered analogs, improving yields by 20–30% compared to conventional heating .

Advanced: What analytical methods resolve chiral impurities in asymmetric syntheses?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IC-3 column (hexane:isopropanol 90:10) to separate enantiomers. Retention times correlate with computed dipole moments .

- VCD Spectroscopy : Vibrational circular dichroism confirms absolute configuration by matching experimental spectra to DFT-simulated data .

Advanced: How to analyze structure-activity relationships (SAR) for kinase inhibition?

Methodological Answer:

- Crystallographic Mapping : Overlay compound-bound kinase structures (e.g., PDB 4HX3) to identify key interactions (e.g., acetamide carbonyl with Lys216) .

- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., morpholine vs. thiomorpholine) to predict inhibitory potency .

Advanced: What strategies mitigate toxicity in preclinical studies?

Methodological Answer:

- Metabolite Profiling : LC-HRMS identifies toxic metabolites (e.g., glutathione adducts from chloroacetamide bioactivation) .

- Prodrug Design : Replace the chloro group with a bioreversible moiety (e.g., ester) to reduce off-target reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.